N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-21(2,3)14-20(25)23-17-8-11-19-15(13-17)5-4-12-24(19)28(26,27)18-9-6-16(22)7-10-18/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVRFLHVUSWKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the quinoline core. The process often includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorophenyl Group: This step involves the electrophilic aromatic substitution of the quinoline core with a fluorobenzene derivative.
Sulfonylation: The sulfonyl group is introduced through a sulfonyl chloride reagent under basic conditions.
Amidation: The final step involves the reaction of the sulfonylated quinoline with 3,3-dimethylbutanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the THQ Core
Table 1: Key Substituents and Their Implications
Analysis :
Implications for the Target Compound :
- If designed for NOS inhibition, the 4-fluorobenzenesulfonyl group may improve selectivity compared to non-fluorinated analogs.
- For HDAC or opioid receptor targeting , structural differences (e.g., dimethylbutanamide vs. sulfamide in 14d ) would necessitate empirical testing to assess efficacy.
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, interaction studies, and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydroquinoline moiety linked to a sulfonamide group, specifically a 4-fluorobenzenesulfonyl group. The presence of these functional groups enhances its potential as a therapeutic agent by influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:
- Formation of the Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonamide Group : The sulfonamide functionality is introduced via nucleophilic substitution reactions.
- Final Modifications : The dimethylbutanamide group is added to complete the synthesis.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant biological activities such as:
- Inhibition of Carbonic Anhydrase : Some sulfonamide derivatives have shown promise as inhibitors of carbonic anhydrase enzymes involved in metabolic pathways. This inhibition can be particularly relevant in treating conditions like cancer and neurological disorders due to their role in regulating cellular pH and ion transport .
Cytotoxic Effects
In vitro studies have demonstrated that fluorinated derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- Fluorinated Derivatives : Compounds with fluorine substitutions have shown enhanced binding affinities to target proteins compared to their non-fluorinated counterparts. This modification often leads to improved pharmacokinetics and therapeutic efficacy .
Study on Glioblastoma Multiforme (GBM)
A notable study investigated the glycolytic inhibition properties of halogenated derivatives similar to this compound in GBM cells. The findings revealed that:
- Enhanced Stability and Uptake : Modifications at specific positions on the compound increased stability and cellular uptake, leading to lower effective doses required for cytotoxicity.
- Mechanistic Insights : Molecular docking studies indicated that these compounds bind effectively to hexokinase, a key enzyme in glucose metabolism crucial for cancer cell survival .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-fluoro-N-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide | Contains methylsulfonyl instead of fluorobenzenesulfonyl | Potential carbonic anhydrase inhibitor |
| 4-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide | Bromo substitution on tetrahydroquinoline | Exhibits different enzyme inhibition profiles |
| 4-bromo-N-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Similar scaffold with methanesulfonyl group | Investigated for anti-cancer properties |
Q & A
Q. What are the optimal synthetic routes for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
- Tetrahydroquinoline formation : Start with an aniline derivative, cyclized via catalytic hydrogenation or reductive amination (e.g., NaBH/AcOH) .
- Sulfonylation : Introduce the 4-fluorobenzenesulfonyl group using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or EtN) to control regioselectivity .
- Amide coupling : Attach the 3,3-dimethylbutanamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Critical Parameters :
- Temperature : Sulfonylation requires 0–5°C to minimize side reactions .
- Catalysts : Pd/C or PtO for hydrogenation steps (2–3 atm H) .
- Yield Optimization : Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry of sulfonylation and amide linkage. For example, the 4-fluorobenzenesulfonyl group shows distinct aromatic proton splitting (δ 7.8–8.2 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed m/z 440.5 vs. theoretical 440.5 for CHFNOS) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water + 0.1% TFA) .
- X-ray Crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity) for this compound?
- Methodological Answer :
- Structural Variants : Compare analogs with substituent modifications (e.g., 4-fluorobenzenesulfonyl vs. ethylsulfonyl groups) to identify pharmacophore requirements .
- Assay Conditions : Re-evaluate under standardized protocols:
- Enzyme Assays : Use recombinant enzymes (e.g., carbonic anhydrase) with controlled pH (7.4) and co-factor concentrations .
- Cellular Models : Test in isogenic cell lines to rule out off-target effects (e.g., HEK293 vs. HeLa) .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) with in-house results to identify batch-dependent impurities .
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1, PDB: 5DS3) to map binding poses. Focus on sulfonamide-π interactions with catalytic residues .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Monitor RMSD fluctuations (<2 Å for stable binding) .
- QSAR Models : Train models on sulfonamide derivatives to correlate logP values (1.8–2.5) with IC trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
